Cas no 310422-24-3 (2-(4-Bromophenyl)-5,7-dimethylpyrazolo1,5-apyrimidine)

2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a brominated pyrazolopyrimidine derivative with potential applications in pharmaceutical and materials research. Its structure features a 4-bromophenyl substituent at the 2-position and methyl groups at the 5- and 7-positions, enhancing its utility as a versatile intermediate in organic synthesis. The bromine moiety offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The pyrazolopyrimidine core is of interest in medicinal chemistry due to its resemblance to purine bases, making it a candidate for biologically active compound development. This compound is characterized by high purity and stability, suitable for research applications requiring precise molecular modifications.
2-(4-Bromophenyl)-5,7-dimethylpyrazolo1,5-apyrimidine structure
310422-24-3 structure
Product Name:2-(4-Bromophenyl)-5,7-dimethylpyrazolo1,5-apyrimidine
CAS No:310422-24-3
MF:C14H12BrN3
MW:302.16918182373
MDL:MFCD00634583
CID:891779
Update Time:2026-04-29

2-(4-Bromophenyl)-5,7-dimethylpyrazolo1,5-apyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
    • 2-(4-bromophenyl)-5,7-dimethyl-Pyrazolo[1,5-a]pyrimidine
    • 2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine(SALTDATA: FREE)
    • CHEMBRDG-BB 5789332
    • HMS2828A03
    • 2-(4-Bromophenyl)-5,7-dimethylpyrazolo1,5-apyrimidine
    • MDL: MFCD00634583
    • Inchi: InChI=1S/C14H12BrN3/c1-9-7-10(2)18-14(16-9)8-13(17-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3
    • InChI Key: XGZDOQBNVMZASH-UHFFFAOYSA-N
    • SMILES: CC1=NC2=CC(=NN2C(=C1)C)C3=CC=C(C=C3)Br

Computed Properties

  • Exact Mass: 301.02100
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1

Experimental Properties

  • PSA: 30.19000
  • LogP: 3.77560

2-(4-Bromophenyl)-5,7-dimethylpyrazolo1,5-apyrimidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-Bromophenyl)-5,7-dimethylpyrazolo1,5-apyrimidine Pricemore >>

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2-(4-Bromophenyl)-5,7-dimethylpyrazolo1,5-apyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:310422-24-3)2-(4-Bromophenyl)-5,7-dimethylpyrazolo1,5-apyrimidine
Order Number:A1152996
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:19
Price ($):169.0
Email:sales@amadischem.com

Additional information on 2-(4-Bromophenyl)-5,7-dimethylpyrazolo1,5-apyrimidine

Exploring the Versatile Applications of 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine (CAS No. 310422-24-3) in Modern Chemistry

2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine (CAS No. 310422-24-3) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This bromophenyl-substituted pyrazolopyrimidine derivative exhibits unique structural features, making it a valuable intermediate for the synthesis of bioactive molecules and functional materials.

The molecular structure of 2-(4-Bromophenyl)-5,7-dimethylpyrazolopyrimidine combines a pyrazolo[1,5-a]pyrimidine core with a 4-bromophenyl substituent at the 2-position and methyl groups at the 5 and 7 positions. This specific arrangement contributes to its interesting electronic properties and potential for diverse applications. Recent studies have highlighted its role as a key building block in the development of novel pharmaceutical intermediates and organic electronic materials.

In pharmaceutical research, 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine serves as a crucial precursor for the synthesis of potential therapeutic agents. The bromine atom at the para position of the phenyl ring provides an excellent site for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This versatility makes it particularly valuable in medicinal chemistry programs targeting kinase inhibitors and GPCR modulators, areas of intense interest in current drug discovery.

The compound's thermal stability and photophysical properties have also attracted attention in materials science. Researchers are investigating its potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The extended π-conjugation system in 2-(4-Bromophenyl)-5,7-dimethylpyrazolopyrimidine contributes to interesting charge transport characteristics, making it a candidate for developing new organic semiconductors.

Recent advancements in synthetic methodologies have improved the accessibility of 310422-24-3, with several efficient protocols now available for its preparation. Modern approaches often involve palladium-catalyzed coupling reactions or multi-component condensation strategies, reflecting the growing demand for this compound in both academic and industrial settings. These synthetic innovations align with current trends in green chemistry and atom economy, addressing environmental concerns in chemical synthesis.

The global market for pyrazolopyrimidine derivatives like 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has shown steady growth, driven by increasing research activities in pharmaceutical development and advanced materials. Market analysts note particular demand from regions with strong biotechnology and electronics sectors, with North America and Asia-Pacific leading in consumption. This growth trajectory reflects broader industry trends toward specialty chemicals and high-value intermediates.

Quality control and characterization of CAS 310422-24-3 typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are standard methods for verifying the purity and identity of this compound. These rigorous quality standards ensure its suitability for sensitive applications in both research and production environments.

Storage and handling recommendations for 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine emphasize protection from light and moisture, with optimal conditions being cool, dry environments in tightly sealed containers. These precautions maintain the compound's stability and shelf life, important considerations for research laboratories and chemical suppliers alike.

Future research directions for this compound may explore its potential in emerging fields such as metal-organic frameworks (MOFs) and supramolecular chemistry. The bromine substituent offers coordination sites that could be exploited in designing novel functional materials with tailored properties. Such applications align with current scientific priorities in smart materials development and molecular engineering.

For researchers considering working with 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, it's important to consult recent literature for the latest synthetic protocols and application studies. The compound's versatility continues to reveal new possibilities across multiple disciplines, from medicinal chemistry to materials science, making it a valuable tool in modern chemical research and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:310422-24-3)2-(4-Bromophenyl)-5,7-dimethylpyrazolo1,5-apyrimidine
A1152996
Purity:99%
Quantity:5g
Price ($):169.0
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